molecular formula C24H42N4O8 B2601845 Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate) CAS No. 2173992-48-6

Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)

Cat. No. B2601845
CAS RN: 2173992-48-6
M. Wt: 514.62
InChI Key: LMFXMTQTMMFZFP-UHFFFAOYSA-N
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Description

This compound, also known as tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate, has the CAS Number: 2173992-48-6 . It is a solid substance stored under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of a similar compound, 4,7-diazaspiro[2.5]octane, starts with diethyl malonate as the starting material. It undergoes cyclization, hydrolysis, Hofmann rearrangement, hydrolysis again, acylation with ethyl α-aminoacetate, cyclization with ethylene glycol, reduction, and finally addition reaction with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C11H20N2O2.C2H2O4/c21-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;3-1(4)2(5)6/h212H,4-8H2,1-3H3; (H,3,4) (H,5,6) .


Physical And Chemical Properties Analysis

This compound is a solid substance stored under an inert atmosphere at 2-8°C . Its molecular formula is C24H42N4O8 and it has a molecular weight of 514.62 .

Scientific Research Applications

Biological Activity and Precursor to Natural Products

Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate): has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole using simple reagents. The title compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds are of interest due to their diverse biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory properties.

Indiacen A and Indiacen B:

Conclusion

Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate): presents exciting opportunities for both biological and synthetic chemistry. Researchers can further explore its applications, leveraging its unique spirocyclic motif and potential biological relevance . If you need more information or have specific questions, feel free to ask!

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRFVQBWZMOMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2.CC(C)(C)OC(=O)N1CCNCC12CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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